Meta-Isomer Hydrolysis Is Inhibited by Cyclodextrins, Unlike the Catalyzed Para-Isomer
In a direct comparative study, the hydrolysis of m-nitrotrifluoroacetanilide (this compound) was inhibited by hydroxypropyl-β-cyclodextrin (HPCD). In stark contrast, the hydrolysis of the para-isomer, p-nitrotrifluoroacetanilide, was catalyzed by HPCD . This mechanistic reversal is driven by differences in inclusion complex geometry and is not observed with the non-fluorinated analog p-nitroacetanilide, which is catalyzed only by β-cyclodextrin .
| Evidence Dimension | Hydrolysis behavior in the presence of HPCD |
|---|---|
| Target Compound Data | Inhibition of hydrolysis |
| Comparator Or Baseline | p-Nitrotrifluoroacetanilide (CAS 404-27-3): Catalysis of hydrolysis |
| Quantified Difference | Qualitative mechanistic reversal (inhibition vs. catalysis); no rate constants reported for the inhibited reaction |
| Conditions | Aqueous buffered solution in the presence of hydroxypropyl-β-cyclodextrin (HPCD) |
Why This Matters
This qualitative difference in supramolecular reactivity means the meta-isomer cannot be used interchangeably with the para-isomer in cyclodextrin-mediated reaction systems or in drug delivery designs exploiting host-guest chemistry.
- [1] Granados, A. M.; de Rossi, R. H. Effect of Cyclodextrins on the Hydrolysis of Amides. J. Org. Chem. 1993, 58 (7), 1771–1777. View Source
